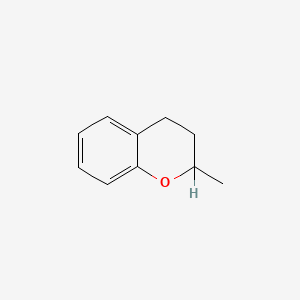

2-Methylchroman

Description

Significance of the Chroman Heterocyclic System in Organic Chemistry

The chroman (3,4-dihydro-2H-1-benzopyran) ring system is a bicyclic ether consisting of a benzene (B151609) ring fused to a dihydropyran ring. This structural motif is not merely a synthetic curiosity but is prevalent in a wide array of natural products, collectively known as flavonoids, isoflavonoids, and tocopherols (B72186) (Vitamin E). rjptonline.orgnih.gov The inherent biological relevance of these natural compounds has cemented the chroman system's importance in organic and medicinal chemistry.

Chroman derivatives are known to interact with a variety of cellular targets, leading to a broad spectrum of pharmacological activities. rjptonline.org These include antimicrobial, anti-inflammatory, antioxidant, and anticancer properties. nih.govresearchgate.net This versatility makes the chroman scaffold a frequent starting point for the synthesis of new therapeutic agents. Its rigid structure provides a reliable framework for orienting functional groups in three-dimensional space, which is crucial for specific interactions with biological receptors and enzymes.

Unique Structural Attributes of 2-Methylchroman and its Stereoisomers

This compound is a derivative of chroman where a methyl group is substituted at the second position of the dihydropyran ring. This seemingly simple modification introduces a critical structural feature: chirality.

The C2 carbon of this compound is bonded to four different groups: the oxygen atom of the pyran ring, the C3 methylene (B1212753) group, a hydrogen atom, and the newly introduced methyl group. This makes the C2 carbon a stereocenter, meaning this compound can exist as a pair of non-superimposable mirror images known as enantiomers. These enantiomers are designated as (R)-2-Methylchroman and (S)-2-Methylchroman.

Enantiomers have identical physical properties such as boiling point and density but differ in their interaction with plane-polarized light (optical activity) and their interaction with other chiral molecules, which is of paramount importance in biological systems. The specific three-dimensional arrangement, or stereochemistry, of a molecule can drastically affect its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C10H12O |

| Molecular Weight | 148.20 g/mol |

| Chiral Center | C2 |

| Number of Stereoisomers | 2 ((R) and (S)) |

Evolution of Research Perspectives on this compound as a Privileged Scaffold

The concept of a "privileged scaffold" in medicinal chemistry refers to a molecular framework that is capable of binding to multiple biological targets, serving as a versatile template for drug design. The broader chromone (B188151) and chroman structures have long been recognized as privileged scaffolds due to their widespread occurrence in pharmacologically active compounds. researchgate.net

Initially, research focused heavily on naturally occurring chromans and their more oxidized relatives, chromones. However, as synthetic methodologies advanced, the focus expanded to include simpler, synthetically accessible derivatives like this compound. Researchers began to appreciate that the this compound scaffold retains the key structural features of the chroman system while offering a site for stereochemical variation.

The presence of the chiral center at the C2 position allows for the exploration of stereospecific interactions with biological targets. The synthesis and separation of the individual (R) and (S) enantiomers enable detailed structure-activity relationship (SAR) studies, helping to elucidate how the spatial arrangement of the methyl group influences biological outcomes. This has led to the view of this compound not just as a simple derivative, but as a refined and valuable tool for developing stereochemically pure therapeutic agents.

Scope and Academic Relevance of this compound Studies

The academic relevance of this compound lies in its utility as a building block for more complex molecules and as a probe for understanding biological processes. Research involving the this compound scaffold spans several areas:

Asymmetric Synthesis: The development of methods for the enantioselective synthesis of (R)- or (S)-2-Methylchroman is a significant area of academic research. These studies contribute to the broader field of catalysis and synthetic organic chemistry.

Medicinal Chemistry: The this compound scaffold is incorporated into larger molecules to investigate their potential as therapeutic agents. Its derivatives are explored for a range of activities, leveraging the established pharmacological profile of the chroman ring system.

Structure-Activity Relationship (SAR) Studies: By comparing the biological activities of the two enantiomers of this compound derivatives, researchers can gain crucial insights into the steric requirements of their biological targets.

The ongoing exploration of chroman-based compounds in drug discovery ensures that derivatives like this compound will remain a subject of academic interest, providing a valuable platform for the development of novel and selective therapeutic agents.

| Biological Activity | Research Context |

|---|---|

| Anticancer | Evaluation against various cancer cell lines. rjptonline.org |

| Antimicrobial | Activity against bacteria and fungi. nih.gov |

| Antioxidant | Scavenging of free radicals, relevant to neurodegenerative diseases. researchgate.net |

| Anti-inflammatory | Inhibition of inflammatory pathways. nih.gov |

| Anticonvulsant | Investigation for neurological applications. rjptonline.org |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-methyl-3,4-dihydro-2H-chromene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O/c1-8-6-7-9-4-2-3-5-10(9)11-8/h2-5,8H,6-7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGALVPYTKQIBAA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2=CC=CC=C2O1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40327546, DTXSID10871208 | |

| Record name | 2-Methylchroman | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40327546 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Methyl-3,4-dihydro-2H-1-benzopyran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10871208 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13030-26-7 | |

| Record name | 2-Methylchroman | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40327546 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 2 Methylchroman and Its Core Derivatives

Stereoselective Synthesis of 2-Methylchroman Frameworks

Achieving precise control over the stereochemistry of the this compound core is paramount for accessing biologically relevant molecules. Various strategies, including enantioselective catalysis and resolution techniques, have been developed.

Enantioselective Approaches to Chiral 2-Methylchromans

Enantioselective synthesis aims to produce one enantiomer of a chiral molecule preferentially over the other. For 2-methylchromans, this often involves creating the chiral center at the C-2 position or controlling stereochemistry during ring formation.

Organocatalysis has emerged as a powerful tool for asymmetric synthesis, offering metal-free and environmentally friendly pathways. The Barbas-List Aldol (B89426) (BLA) reaction, employing organocatalysts, has been successfully applied to the synthesis of functionalized this compound-2,4-diols. A notable example is the work by Ramachary and Sakthidevi, who demonstrated the direct catalytic asymmetric synthesis of these diols using trans-4-OH-L-proline as the organocatalyst, reacting 2-hydroxybenzaldehyde with acetone (B3395972) researchgate.netuohyd.ac.inuohyd.ac.inscispace.comdntb.gov.ua. This methodology provides access to chiral building blocks with high selectivity. Additionally, domino reactions involving cinchona alkaloid-derived primary amines have been utilized for the enantioselective synthesis of related 2-amino-2-chromene derivatives, highlighting the versatility of organocatalysis in constructing chromene scaffolds rsc.org.

Diastereoselective reactions control the relative stereochemistry between newly formed chiral centers. Annulation reactions, which involve the formation of a ring, are critical for constructing the chroman core. Silver-catalyzed radical cascade reactions, such as the aryldifluoromethylation/cyclization of 2-allyloxybenzaldehydes, have been developed to yield 3-aryldifluoromethyl-containing chroman-4-one derivatives with controlled diastereoselectivity mdpi.com. Similarly, a silver triflimide catalyzed protocol for the diastereoselective synthesis of dihydrobenzoxepines via a formal (5+2)-cycloaddition showcases the ability of metal catalysis to direct stereochemistry in annulation processes chemrxiv.org. Furthermore, base-mediated annulation reactions, involving cascade Michael additions, have yielded functionalized benzochromenes with high regio- and diastereoselectivity rsc.org. The synthesis of chiral chromanols, precursors to various this compound derivatives, has also been achieved through strategies that control stereochemistry during cyclization steps aua.gr.

Enzymatic methods offer exquisite selectivity for resolving racemic mixtures or directing stereoselective transformations. Hydrolases have been employed for the dynamic kinetic resolution of chroman-2-ol (B1610262) and 3-methyl chroman-2-ol, achieving high enantiomeric excesses (ee) almacgroup.com. Lipase-catalyzed kinetic resolution of hydroxymethylchromanes via transesterification with vinyl acetate (B1210297) has proven effective in yielding chiral alcohols with high optical purity researchgate.net. These enzymatic resolutions are crucial for obtaining enantiomerically enriched intermediates for further synthesis, as demonstrated in the preparation of chiral chromanmethanols used in the total synthesis of tocotrienols aua.gr. Kinetic resolution has also been applied to 2-substituted 4-chromanones using lipase-catalyzed enantioselective reactions researchgate.net.

Total Synthesis of Specific this compound-Containing Natural Product Scaffolds

The total synthesis of complex natural products incorporating the this compound motif provides a rigorous test of synthetic methodologies and often leads to the discovery of new chemical transformations.

Daedalin A: The asymmetric total synthesis of daedalin A, a natural product featuring a this compound core, was achieved by Makabe and colleagues. This synthesis utilized Sharpless asymmetric epoxidation as a key step to establish the required stereochemistry, ultimately leading to the formation of a (2R,3R)-2-methylchroman derivative dokumen.pub.

Tocotrienols: The first total synthesis of natural-series β-tocotrienol, a vitamin E analog with a this compound structure, was accomplished using chiral chromanols obtained via enzymatic resolution as key intermediates aua.gr.

Flavanones and 2-Methylchromanones: Enantioselective syntheses of flavanone (B1672756) and 2-methylchromanone have been reported, employing strategies such as the ring-opening of chiral epoxides followed by Mitsunobu cyclization to establish the desired stereochemistry researchgate.net.

Chromanone Lactones: The synthesis of chromanone lactone natural products, including (+/-)-microdiplodiasone and (+/-)-lachnone C, has been facilitated by TMSI-promoted diastereoselective vinylogous Michael addition reactions to 2-substituted chromones researchgate.net.

Cyclization Reactions in this compound Formation

Cyclization reactions are fundamental to the construction of the chroman ring system. Various approaches, including photochemical, organocatalytic, and metal-catalyzed cyclizations, are employed.

Photochemical Cyclization: The formation of chroman-4-one derivatives has been achieved through photochemical rearrangement of aryl 3-methyl-2-butenoate esters, proceeding via a thermal 6π-electrocyclization pathway conicet.gov.ar.

Organocatalytic Cyclization: The Barbas-List Aldol reaction, as mentioned previously, involves the formation of a cyclic hemiacetal intermediate, which is a key step in the synthesis of this compound-2,4-diols researchgate.netuohyd.ac.inuohyd.ac.in.

Metal-Catalyzed Cyclization: Silver-promoted radical cascade reactions facilitate the cyclization of 2-allyloxybenzaldehydes to form chroman-4-one structures mdpi.com. Similarly, silver catalysis has been used in formal cycloaddition reactions to construct benzoxepino[2,3-c]pyrroles, demonstrating its utility in annulation strategies chemrxiv.org.

Mitsunobu Cyclization: This reaction has been employed in the synthesis of chiral chromanones, contributing to the diastereoselective construction of the heterocyclic core researchgate.net.

Cascade Reactions: Base-mediated cascade double and triple Michael reactions have been utilized for the synthesis of functionalized chromenes, showcasing efficient ring formation through sequential transformations rsc.org.

Data Tables

Table 1: Key Stereoselective Synthetic Methodologies for this compound Derivatives

| Methodology | Catalyst/Reagent | Substrate(s) | Product Type | Key Outcome/Selectivity | Reference(s) |

| Catalytic Asymmetric Synthesis | trans-4-OH-L-proline (Organocatalyst) | 2-Hydroxybenzaldehyde, Acetone | This compound-2,4-diols | High Yield, High Selectivity | researchgate.netuohyd.ac.inuohyd.ac.inscispace.comdntb.gov.ua |

| Cinchona alkaloid-derived amine | α,β-Unsaturated enones (e.g., 2-hydroxybenzalacetones), Malononitrile | Chiral 2-Amino-2-chromene derivatives | Enantioselective synthesis | rsc.org | |

| Diastereoselective Annulation | Silver salts | 2-Allyloxybenzaldehydes, gem-Difluoroarylacetic acids | 3-Aryldifluoromethyl-containing Chroman-4-ones | Moderate to Good Yields, Diastereoselective | mdpi.com |

| Silver triflimide | Vinyl diazosuccinimides, Ketones | Dihydrobenzoxepines | Diastereoselective synthesis | chemrxiv.org | |

| Cs₂CO₃ / DBU | Curcumins, Nitrochromenes | Tetrahydro-benzochromenes, Hexahydrochromenochromenones | High Regio- and Diastereoselectivity, Excellent Yields | rsc.org | |

| Enzymatic/Kinetic Resolution | Hydrolases (e.g., Lipases) | Chroman-2-ol, 3-Methyl chroman-2-ol, Hydroxymethylchromanes | Chiral Chromanols/Alcohols | High Conversion, High Enantiomeric Excess (ee) | aua.gralmacgroup.comresearchgate.net |

| Lipase | 2-Substituted 4-chromanones | Optically pure 4-chromanones | Enantioselective reactions | researchgate.net | |

| Total Synthesis of Natural Products | Sharpless Asymmetric Epoxidation | Various precursors | Daedalin A scaffold | Key step for stereocontrol | dokumen.pub |

| Enzymatic Resolution | Precursors to Tocotrienols | Chiral Chromanmethanols | High Enantiomeric Excess | aua.gr | |

| Mitsunobu Cyclization | Chiral Epoxides, Dithiane anions | Flavanones, 2-Methylchromanones | Enantioselective synthesis | researchgate.net | |

| TMSI | Siloxyfuran, 2-Substituted Chromones | Chromanone Lactone Natural Products | Diastereoselective vinylogous Michael addition | researchgate.net | |

| Cyclization Reactions | Thermal/Photochemical | Aryl 3-methyl-2-butenoate esters | 2,2-Dimethylchroman-4-ones | 6π-Electrocyclization | conicet.gov.ar |

| Mitsunobu Reaction | Various alcohols/acids | Chromanones | Ring closure | researchgate.net |

Compound List

this compound

this compound-2,4-diols

3-Methyl chroman-2-ol

Chroman-2-ol

Daedalin A

β-Tocotrienol

γ-Tocotrienol

δ-Tocotrienol

Flavanone

2-Methylchromanone

3-Aryldifluoromethyl-containing Chroman-4-ones

Dihydrobenzoxepines

Tetrahydro-6H-benzo[c]chromenes

Hexahydro-1H,6H-chromeno[6,5-c]chromenone

2-Amino-2-chromene derivatives

Hydroxymethylchromanes

2-Substituted 4-chromanones

Chromanone Lactone Natural Products

(+/-)-Microdiplodiasone

(+/-)-Lachnone C

(+/-)-Gonylolide C and G

2,2-Dimethylchroman-4-ones

Trolox type esters

Intramolecular Cyclization Pathways

Intramolecular cyclization reactions are powerful tools for constructing cyclic systems like chromans, often proceeding with high efficiency and stereocontrol.

Halocyclization: Catalytic enantioselective halocyclization of 2-alkenylphenols has been reported, utilizing chiral amidophosphate catalysts and halo-Lewis acids researchgate.net. These methods allow for the formation of chiral halogenated chromans, which can serve as precursors for valuable compounds such as α-tocopherol researchgate.net.

Oxy-Michael Addition: The intramolecular oxy-Michael addition is a widely utilized strategy for chroman ring closure. This reaction typically involves the nucleophilic attack of a phenolic hydroxyl group onto an α,β-unsaturated carbonyl system or related Michael acceptor tethered to the aromatic ring rsc.orgrsc.orgbuchler-gmbh.comnih.govacs.org. Bifunctional organocatalysts, particularly those derived from cinchona alkaloids, have demonstrated significant success in promoting these reactions enantioselectively, leading to optically active 2-substituted chromans in high yields rsc.orgrsc.orgbuchler-gmbh.com. For instance, thiourea-based organocatalysts have been employed in cascade oxa-Michael–Michael reactions to synthesize highly substituted chiral chromans with excellent stereoselectivities acs.org.

Intermolecular Condensation and Annulation Reactions

Intermolecular reactions offer alternative routes to the chroman core, often involving the assembly of multiple components in a single synthetic operation.

Aldol Condensation: Aldol condensation reactions, particularly the Barbas-List aldol (BLA) reaction, have been instrumental in the synthesis of functionalized chroman derivatives. For example, the organocatalytic BLA reaction of 2-hydroxybenzaldehydes with acetone, catalyzed by trans-4-OH-L-proline, provides access to highly functionalized this compound-2,4-diols uohyd.ac.inrsc.orgresearchgate.netresearchgate.net. These diols serve as versatile intermediates for further synthetic elaborations. Aldol condensation has also been employed in the synthesis of chroman-4-one derivatives, often under microwave irradiation and using solid acid catalysts like Amberlyst-15 scispace.comnih.gov.

Houben-Hoesch Reaction: While less directly applied to the formation of the basic this compound skeleton, Houben-Hoesch conditions have been utilized in related chromanone syntheses, for example, in the preparation of intermediates for natural products nih.gov.

Catalytic Strategies in this compound Synthesis

Catalysis plays a pivotal role in enhancing the efficiency, selectivity, and sustainability of this compound synthesis. A variety of catalytic systems, including organocatalysts, transition metal complexes, and supramolecular catalysts, have been developed.

Organocatalytic Approaches

Organocatalysis has emerged as a powerful and environmentally friendly approach for the asymmetric synthesis of chromans.

Proline-Catalyzed Reactions: L-Proline and its derivatives are widely used organocatalysts for various transformations leading to chroman structures. The Barbas-List aldol reaction, as mentioned, efficiently synthesizes this compound-2,4-diols using proline-based catalysts uohyd.ac.inrsc.orgresearchgate.netresearchgate.netuohyd.ac.in. Furthermore, proline-catalyzed cascade reactions, such as Knoevenagel/Michael/aldol condensations, have been employed to generate highly functionalized chromenes and related structures uohyd.ac.in.

Other Organocatalysts: Bifunctional organocatalysts, often featuring hydrogen-bonding motifs, have proven effective in promoting intramolecular oxy-Michael additions to yield chiral 2-substituted chromans with high enantioselectivity rsc.orgrsc.orgbuchler-gmbh.comnih.govacs.org. Thiourea-based catalysts, for instance, have been successfully applied in domino oxa-Michael/Michael cascade reactions for the synthesis of chiral chromans nih.govacs.org.

Metal-mediated and Transition Metal Catalysis for Chroman Ring Closure

Transition metals, particularly palladium and copper, are extensively employed to catalyze the formation of the chroman ring through various C-O and C-C bond-forming reactions.

Palladium Catalysis: Palladium-catalyzed reactions, such as alkene carboetherification, are effective for constructing 2-substituted and 2,2-disubstituted chromans from aryl or alkenyl halides and phenols nih.govthieme-connect.com. Asymmetric allylic alkylation (AAA) catalyzed by palladium complexes has also been developed for the enantioselective synthesis of chiral chromans thieme-connect.comacs.orgthieme-connect.com. Furthermore, palladium catalysis is utilized in intramolecular C-O bond formation and acylation reactions to access chroman and chromone (B188151) derivatives researchgate.netnih.govchim.it.

Copper Catalysis: Copper catalysts have been employed in several methods for chroman synthesis. Copper-catalyzed intramolecular aldehyde-ketone nucleophilic additions, often facilitated by N-heterocyclic carbene ligands, provide access to chromans bearing tertiary alcohol motifs acs.orgnih.gov. Copper(I) has also been utilized in the direct synthesis of 2-methylene-4-chromanols researchgate.net.

Supramolecular Catalysis

Supramolecular catalysis, particularly using cyclodextrins, offers unique approaches to chroman synthesis, often enabling stereoselective transformations. β-Cyclodextrin has been employed as a chiral catalyst in solid-state reactions for the asymmetric synthesis of compounds like (+)-2-methoxy-2-methylchroman-7-ol nih.govmdpi.com.

Cascade and Multicomponent Reactions for Substituted 2-Methylchromans

Cascade and multicomponent reactions (MCRs) are highly atom-economical and efficient strategies for assembling complex molecules in a single pot, minimizing synthetic steps and waste.

Cascade Reactions: Sequential cascade reactions, often employing multiple catalysts (multi-catalysis cascade, MCC), have been developed for the synthesis of various chromene and chroman derivatives uohyd.ac.inrsc.org. These reactions can integrate transformations such as Knoevenagel condensation, Michael addition, and aldol condensation to construct highly functionalized products uohyd.ac.in. Domino reactions, such as oxa-Michael/Michael or oxa-Michael/1,6-addition sequences, catalyzed by organocatalysts, have also been successfully applied to generate chiral chromans with multiple stereocenters nih.govacs.org.

Multicomponent Reactions (MCRs): MCRs are convergent processes where three or more starting materials react to form a product in a single operation organic-chemistry.org. These methodologies are highly valued for their efficiency and ability to generate molecular diversity rapidly. While specific MCRs directly yielding the this compound core are less commonly detailed in the provided literature compared to general chroman synthesis, the principles of MCRs are applicable. For instance, the Barbas-List aldol reaction, often integrated into one-pot sequences, can be considered a key step in MCRs for chroman synthesis uohyd.ac.inresearchgate.netresearchgate.net.

Data Tables

Table 1: Selected Organocatalytic Methods for Chroman Synthesis

| Reaction Type | Catalyst | Substrates | Product Type | Yield (%) | ee (%) | Ref. |

| Barbas-List Aldol Reaction | trans-4-OH-L-proline | 2-hydroxybenzaldehydes, Acetone | This compound-2,4-diols | Good | High | uohyd.ac.inresearchgate.net |

| Cascade Oxa-Michael/Michael | Bifunctional thiourea (B124793) organocatalyst | o-hydroxy-substituted α,β-unsaturated ketones, trans-nitroalkenes | Chiral chromans | Up to 95 | Up to >99 | acs.org |

| Domino Oxa-Michael/1,6-Addition | Bifunctional thiourea organocatalyst | ortho-hydroxyphenyl-substituted para-quinone methides, isatin-derived enoates | 4-phenyl-substituted chromans with oxindole (B195798) scaffolds | Up to 98 | >99 | nih.gov |

| Intramolecular Oxy-Michael Addition | Cinchona-alkaloid-urea-based bifunctional catalysts | Phenol derivatives with (E)-α,β-unsaturated carbonyl moieties | Optically active 2-substituted chromans | High | High | rsc.orgrsc.org |

| Solid-state Synthesis | β-Cyclodextrin | β-CD/1, 3-dihydroxylbenzene, methyl vinyl ketone/β-CD | (+)-2-methoxy-2-methylchroman-7-ol | 82.8 | 78.4 | nih.gov |

Table 2: Selected Transition Metal-Catalyzed Methods for Chroman Synthesis

| Metal Catalyst | Reaction Type | Substrates | Product Type | Yield (%) | ee (%) | Ref. |

| Pd | Alkene Carboetherification | Aryl/alkenyl halides, 2-(but-3-en-1-yl) phenols | 2-substituted/2,2-disubstituted chromans | Good | N/A | nih.gov |

| Pd | Asymmetric Allylic Alkylation (AAA) | Phenol allyl carbonates | Chiral chromans | Up to 98 | Up to 98 | acs.org |

| Pd | Intramolecular C-O Bond Formation | Aryl bromides | 2-aryl-substituted chromans | 89 (ee) | 89 | thieme-connect.com |

| Cu | Intramolecular Aldehyde-Ketone Addition | Aldehydes, Ketones | Chromans bearing tertiary alcohol motifs | Moderate | N/A | acs.org |

| Cu(I) | Direct Synthesis | Various precursors | 2-Methylene-4-chromanols | Moderate to excellent | N/A | researchgate.net |

Compound List

this compound

this compound-2,4-diols

2-Methyl-2H-chromenes

this compound-2-carboxylic acid derivatives

This compound-4-one (B1632800)

(+)-2-methoxy-2-methylchroman-7-ol

2-Methylene-4-chromanols

2-Aryl-substituted chromans

Chroman-4-ones

Chromones

Tricyclic chromanes

Chemical Reactivity and Mechanistic Transformations of 2 Methylchroman Systems

Electrophilic and Nucleophilic Reactions of the 2-Methylchroman Core

Electrophilic Aromatic Substitution:

The aromatic ring of this compound is activated towards electrophilic aromatic substitution (EAS). ijrar.org The ether oxygen atom ortho, para-directing and activating through its +R (resonance) effect, which involves the donation of its lone pair electrons into the benzene (B151609) ring. This effect increases the electron density at the ortho (C6) and para (C8) positions, making them more nucleophilic and thus more susceptible to attack by electrophiles. libretexts.org Conversely, the oxygen also exerts a -I (inductive) effect due to its high electronegativity, which slightly deactivates the ring. However, the resonance effect is generally dominant in directing the substitution. ijrar.org

Common electrophilic aromatic substitution reactions such as nitration, halogenation, and Friedel-Crafts reactions are expected to proceed at the C6 and C8 positions. organicchemistrytutor.commasterorganicchemistry.com For example, nitration using a mixture of nitric acid and sulfuric acid would generate the nitronium ion (NO₂⁺) as the active electrophile, which would then attack the electron-rich aromatic ring. masterorganicchemistry.com

| Reaction | Reagents | Typical Electrophile | Predicted Major Products |

| Nitration | HNO₃, H₂SO₄ | NO₂⁺ | 6-Nitro-2-methylchroman & 8-Nitro-2-methylchroman |

| Bromination | Br₂, FeBr₃ | Br⁺ | 6-Bromo-2-methylchroman & 8-Bromo-2-methylchroman |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | RCO⁺ | 6-Acyl-2-methylchroman & 8-Acyl-2-methylchroman |

Nucleophilic Reactions:

The saturated nature of the this compound core makes it generally unreactive toward direct nucleophilic attack under standard conditions. However, derivatives of this compound can be synthesized to undergo nucleophilic substitution. For instance, if a leaving group is introduced at the benzylic C4 position, it can be displaced by nucleophiles. The stability of a potential benzylic carbocation at C4, stabilized by the adjacent aromatic ring, suggests that Sₙ1-type reactions could be feasible under appropriate conditions.

Functional Group Interconversions on this compound Derivatives

Functional group interconversions (FGIs) are crucial for the synthesis of complex this compound derivatives from simpler precursors. These transformations can occur on substituents attached to either the aromatic or the pyran ring.

A common starting point for derivatization is the introduction of a functional group via electrophilic aromatic substitution, which can then be further modified. For instance, a nitro group (NO₂) introduced at the C6 position can be reduced to an amino group (NH₂). This transformation dramatically changes the electronic properties of the substituent from electron-withdrawing to strongly electron-donating. masterorganicchemistry.com This reduction can be achieved using various methods, including catalytic hydrogenation or treatment with metals like iron, tin, or zinc in an acidic medium. commonorganicchemistry.comjsynthchem.com

The resulting amine can then be converted into a wide array of other functional groups, such as amides (via acylation), diazonium salts (via diazotization), which are versatile intermediates for introducing halogens, cyano, or hydroxyl groups.

| Initial Group | Reagents | Resulting Group | Reaction Type |

| -NO₂ | H₂, Pd/C or Fe, HCl | -NH₂ | Reduction |

| -NH₂ | Acyl Chloride | -NHCOR | Acylation |

| -NH₂ | NaNO₂, HCl | -N₂⁺Cl⁻ | Diazotization |

| -Br | Mg, then CO₂ | -COOH | Grignard Reaction |

| -COCH₃ | NaBH₄ | -CH(OH)CH₃ | Reduction |

Rearrangement Reactions Involving the Chroman Scaffold

Skeletal rearrangements involve the reorganization of the carbon framework of a molecule and often occur under acidic conditions, typically proceeding through carbocation intermediates. cambridgescholars.comwiley-vch.de While specific examples involving the this compound scaffold are not extensively documented, analogous structures suggest potential rearrangement pathways.

Acid-catalyzed reactions that could lead to carbocation formation, for instance, by protonation and loss of a hydroxyl group from a hydroxy-2-methylchroman derivative, could initiate a rearrangement. masterorganicchemistry.com One possibility is a Wagner-Meerwein rearrangement, where an alkyl or aryl group migrates to an adjacent carbocation center to form a more stable carbocation. cambridgescholars.com For the chroman scaffold, such reactions could potentially lead to ring contraction or expansion, although these are generally less common for stable aromatic fused systems. More plausible are rearrangements of side chains attached to the chroman core. For example, the acid-catalyzed dehydration of a tertiary alcohol at the C4 position could involve a carbocation that might undergo rearrangement before elimination.

Oxidative and Reductive Transformations of this compound Derivatives

Oxidative Transformations:

The this compound structure possesses several sites susceptible to oxidation. The most reactive positions are the benzylic C-H bonds at the C4 position. libretexts.org The benzylic position is activated because the intermediate radical or carbocation is stabilized by the adjacent aromatic ring. nih.gov

Oxidation of the C4 methylene (B1212753) group to a carbonyl group (ketone) would yield a This compound-4-one (B1632800). Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid under harsh conditions can achieve this transformation. youtube.com Milder, more selective methods might also be employed. rsc.org Furthermore, if an alkyl chain is present on the aromatic ring, it can be oxidized down to a carboxylic acid, provided there is at least one benzylic hydrogen. libretexts.org

| Position | Oxidizing Agent | Product | Notes |

| C4 Methylene | KMnO₄, heat | This compound-4-one | Oxidation of benzylic C-H bonds |

| Alkyl side-chain (on aromatic ring) | Hot, acidic KMnO₄ | Carboxylic acid derivative | Requires at least one benzylic hydrogen |

Reductive Transformations:

Reductive transformations are typically applied to functional groups on this compound derivatives rather than the core itself, as the aromatic ring and the saturated ether are generally stable to common reducing agents. The most significant reductive transformation is the reduction of a nitro group to an amine, as discussed in section 3.2. wikipedia.org

Another common reduction is that of a ketone at the C4 position (a chromanone) to a secondary alcohol. This can be accomplished with hydride reagents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). youtube.com Similarly, a carboxylic acid group on the aromatic ring can be reduced to a primary alcohol using a strong reducing agent like LiAlH₄.

Radical Chemistry and Photoreactivity of Chroman Analogs

Radical Chemistry:

The radical chemistry of chroman systems is of significant interest, largely due to the structural similarity of the chroman ring to that of α-tocopherol (Vitamin E), a potent natural antioxidant. The antioxidant activity stems from the ability of the phenolic hydroxyl group (at C6 in tocopherols) to donate its hydrogen atom to quench free radicals.

In this compound itself, the most susceptible sites for radical hydrogen abstraction are the benzylic hydrogens at the C4 position. libretexts.orgyoutube.com Abstraction of a hydrogen atom from C4 generates a benzylic radical, which is stabilized by resonance with the adjacent aromatic ring. masterorganicchemistry.com This relative stability makes the C4 C-H bonds weaker than other aliphatic C-H bonds in the molecule.

The initiation of such radical reactions can be achieved thermally or photochemically, often with a radical initiator. youtube.com The resulting chromanyl radical can then participate in various propagation steps, such as addition to double bonds or abstraction of an atom from another molecule.

Photoreactivity:

The photoreactivity of chroman analogs is often linked to the presence of additional chromophores, such as a carbonyl group in chromanone or chromone (B188151) systems. arabjchem.orgresearchgate.net These groups can absorb UV light to enter an excited state, which can then undergo reactions not accessible in the ground state. princeton.edu

For instance, excited carbonyl groups can abstract a hydrogen atom from a nearby C-H bond in an intramolecular process (a Norrish Type II reaction), leading to the formation of a 1,4-biradical. arabjchem.org This biradical can then cyclize or fragment to yield various photoproducts. While this compound itself lacks a strong chromophore for such reactions, derivatives containing carbonyls, nitro groups, or extended conjugation would be expected to be photochemically active. nih.gov Photoredox catalysis can also be used to generate radicals from chroman derivatives under mild, visible-light conditions, enabling transformations like decarboxylative additions. nih.gov

Advanced Spectroscopic and Crystallographic Characterization of 2 Methylchroman Architectures

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Configurational Analysis

NMR spectroscopy is a cornerstone for determining the structure and dynamics of organic molecules. For 2-methylchroman and its derivatives, NMR provides detailed information about the spatial arrangement of atoms and the flexibility of the molecule.

Solid-State NMR Applications for this compound Derivatives

Solid-state NMR (ssNMR) is particularly useful for characterizing compounds in their solid form, offering insights into crystal packing and molecular conformation that may differ from solution states. Techniques like Magic Angle Spinning (MAS) and Cross-Polarization (CP) enhance spectral resolution and sensitivity, allowing for the study of powdered molecular solids mst.edueuropeanpharmaceuticalreview.comwikipedia.orgpreprints.org. For this compound derivatives, ssNMR can provide chemical shift data that can be compared to known compounds or calculated shifts, aiding in the confirmation of structural hypotheses and the identification of different crystalline forms europeanpharmaceuticalreview.comwikipedia.orgresearchgate.net. For instance, studies on coumarin (B35378) derivatives, which share structural similarities with chromans, have utilized 13C CP/MAS NMR to probe solid-state structures, revealing differences in spectral patterns that correlate with structural variations researchgate.net.

Variable Temperature NMR Studies for Dynamic Processes

Variable temperature (VT) NMR spectroscopy is instrumental in understanding dynamic processes within molecules, such as conformational changes or isomer interconversions researchgate.netlibretexts.orgox.ac.uk. By observing how NMR signals change with temperature, researchers can determine activation energies and study the kinetics of these processes. For this compound, VT-NMR could reveal the dynamics of ring inversion or rotation around bonds, providing a deeper understanding of its conformational landscape. For example, studies on related systems have shown how cooling can slow down exchange processes, leading to sharper signals, while warming can accelerate them, potentially leading to signal coalescence researchgate.netlibretexts.orgox.ac.uk. This technique is essential for mapping out the energy barriers associated with different molecular conformations colorado.edu.

2D NMR Techniques for Complex Structural Elucidation

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Correlation), HMBC (Heteronuclear Multiple Bond Correlation), and NOESY (Nuclear Overhauser Effect Spectroscopy), are indispensable for unraveling complex molecular structures emerypharma.comethz.ch. COSY and HSQC establish correlations between directly bonded nuclei (e.g., 1H-1H or 1H-13C), while HMBC provides correlations across multiple bonds (typically 2-3 bonds), helping to connect different parts of a molecule emerypharma.comethz.chcornell.eduresearchgate.net. NOESY experiments reveal through-space proximity between nuclei, which is critical for determining stereochemistry and conformational arrangements emerypharma.comresearchgate.net. For this compound, these techniques can definitively assign proton and carbon signals, confirm connectivity, and establish the relative stereochemistry of substituents, particularly at the chiral centers. For instance, studies on homoisoflavanone analogues, which contain the chroman core, have effectively used 2D NMR techniques to elucidate their structures, noting characteristic AA'BB' spin patterns in the aromatic rings researchgate.net.

X-ray Crystallography for Absolute Configuration Determination and Solid-State Structure

For this compound, X-ray diffraction can provide definitive information about its solid-state structure, including crystal packing and intermolecular interactions like hydrogen bonding ansfoundation.orgresearchgate.net. The presence of chiral centers in this compound makes the determination of absolute configuration a key aspect of its structural characterization. X-ray crystallography achieves this by exploiting the phenomenon of resonant scattering, which introduces subtle differences in diffraction patterns that can distinguish between enantiomers researchgate.net. For example, studies on related chroman derivatives have determined absolute configurations using X-ray crystallography, with one study reporting the 2R-configuration for a This compound-4-one (B1632800) derivative based on single-crystal X-ray diffraction frontiersin.orgfrontiersin.org. Another study on a 3-chloro-7-hydroxy-4-methylchroman-2-one found it crystallized in the monoclinic space group P21/c, providing detailed unit cell parameters and revealing extensive hydrogen bonding ansfoundation.orgresearchgate.net.

Advanced Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting and Mechanistic Probes

Infrared (IR) and Raman spectroscopy are complementary vibrational techniques that provide a molecular "fingerprint" of a compound based on the absorption or scattering of light by molecular vibrations nanografi.comedinst.com. IR spectroscopy detects vibrations that cause a change in the molecule's dipole moment, while Raman spectroscopy detects vibrations that cause a change in polarizability nanografi.comedinst.com.

For this compound, IR and Raman spectroscopy can identify characteristic functional groups and provide insights into bond strengths and molecular symmetry. Key absorption bands in the IR spectrum would include those for C-H stretching (sp3 hybridized carbons typically around 2900 cm-1), C-O stretching within the ether linkage, and aromatic C=C stretching vibrations libretexts.org. The "fingerprint region" (typically 1500-500 cm-1) is particularly important as it contains complex absorption patterns unique to each compound, aiding in identification and comparison libretexts.orglibretexts.org. Raman spectroscopy can complement IR by detecting vibrations that are IR-inactive but Raman-active, offering a more complete vibrational profile nanografi.comedinst.com. These techniques can also serve as mechanistic probes, allowing researchers to monitor changes in vibrational modes during chemical reactions or under different environmental conditions researchgate.netnanografi.comnih.gov.

Mass Spectrometry for Fragmentation Pathways and Isotopic Labeling Studies

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and structural information of compounds by analyzing their fragmentation patterns msu.eduyoutube.comlibretexts.org. Electron ionization (EI) typically leads to the formation of a molecular ion, which then fragments into smaller ions and neutral molecules msu.eduyoutube.com. The fragmentation pathways are often characteristic of the molecule's structure, providing clues about the presence of specific functional groups and the connectivity of atoms msu.eduyoutube.comlibretexts.orgresearchgate.netlibretexts.org.

For this compound, MS analysis would likely involve fragmentation of the heterocyclic ring and the methyl group. Common fragmentation processes include alpha-cleavage, where a bond adjacent to a heteroatom or a functional group breaks, and inductive cleavage msu.eduyoutube.comlibretexts.org. Identifying the masses of the fragment ions and their relative abundances allows for the reconstruction of possible fragmentation pathways.

Isotopic labeling studies using MS are also highly valuable. By incorporating stable isotopes (e.g., 2H, 13C, 15N) into specific positions of the this compound molecule, researchers can track its fate in chemical reactions or biological systems wikipedia.orgchromatographyonline.comwashington.eduisotope.comnih.gov. Mass spectrometry is sensitive to the mass differences introduced by these isotopes, enabling quantitative analysis and detailed mechanistic investigations wikipedia.orgchromatographyonline.comwashington.eduisotope.comnih.gov. For example, studies using stable isotope labeling combined with MS have been crucial for metabolic flux analysis and quantitative proteomics, demonstrating the power of this approach to trace molecular pathways wikipedia.orgchromatographyonline.comwashington.eduisotope.comnih.gov.

Compound List:

this compound

2,4-diphenyl-2-methylchroman

cis-2,4-diphenyl-2-methylchroman

trans-2,4-diphenyl-2-methylchroman

2,2,4-triphenylchroman

2,4-diphenyl-2-ethoxychroman

(2R)-7-O-α-D-ribofuranosyl-5-hydroxy-2-methylchroman-4-one

(2S)-7-O-α-D-ribofuranosyl-5-hydroxy-2-methylchroman-4-one

(2S,3S,4R)-2-methylchroman-3,4,5-triol

(2S,4S)-4-methoxy-2-methylchroman-5-ol

(2S,4S)-2-methylchroman-4,5-diol

3-chloro-7-hydroxy-4-methylchroman-2-one

Circular Dichroism (CD) Spectroscopy for Chiral 2-Methylchromans

Circular Dichroism (CD) spectroscopy is a powerful chiroptical technique that measures the differential absorption of left and right circularly polarized light by chiral molecules. This phenomenon arises because chiral molecules possess asymmetric chromophores that interact differently with circularly polarized light. By analyzing the CD spectrum, which plots molar ellipticity ([θ] or Δε) against wavelength (λ), researchers can gain critical insights into the stereochemistry, conformation, and electronic transitions of chiral compounds. This technique is particularly valuable for distinguishing between enantiomers and assigning absolute configurations, often by comparing experimental spectra with those of known compounds or through theoretical calculations mtoz-biolabs.comnih.govresearchgate.netbiorxiv.orgmgcub.ac.in.

Principles of CD Spectroscopy for Chirality Detection

When plane-polarized light, which can be considered as a combination of left and right circularly polarized light, passes through a chiral sample, the differential absorption of these two components leads to elliptically polarized light. CD spectroscopy quantifies this difference in absorption, ΔA = AL - AR, where AL and AR are the absorbances for left and right circularly polarized light, respectively. This difference is typically reported as molar ellipticity ([θ]) in units of degrees-cm²/dmol or as a difference in molar absorptivity (Δε = εL - εR) in units of M⁻¹cm⁻¹. A CD signal, known as a Cotton effect, is observed when this differential absorption occurs at a wavelength corresponding to an electronic transition within the molecule. The sign (positive or negative) and magnitude of the Cotton effect are directly related to the molecule's absolute configuration and conformation mtoz-biolabs.comchiralabsxl.comfz-juelich.de.

Research Findings and Spectroscopic Data

Numerous studies have employed CD spectroscopy to elucidate the stereochemistry of various chiral chroman derivatives, providing valuable data for understanding the relationship between molecular structure and chiroptical properties.

For instance, research on 7-O-α-D-ribofuranosyl-5-hydroxy-2-methylchroman-4-one (compounds 1 and 2) revealed that their electronic circular dichroism (ECD) spectra exhibited opposite Cotton effects, unequivocally confirming the opposing configurations at the C-2 chiral center frontiersin.orgnih.gov. Specifically, the (2S)-enantiomer, (2S)-7-O-α-D-ribofuranosyl-5-hydroxy-2-methylchroman-4-one, displayed CD signals with molar ellipticity (Δε) values of -10.04 M⁻¹cm⁻¹ at 211 nm, +9.40 M⁻¹cm⁻¹ at 284 nm, and -2.13 M⁻¹cm⁻¹ at 330 nm. The corresponding (2R)-enantiomer would be expected to show Δε values of +10.04 M⁻¹cm⁻¹, -9.40 M⁻¹cm⁻¹, and +2.13 M⁻¹cm⁻¹ at these respective wavelengths frontiersin.orgnih.gov.

In the investigation of Diaporchromanone A (1), a derivative featuring a 3-substituted-chroman-4-one skeleton, a positive Cotton effect was observed at 329 nm associated with the n→π* carbonyl transition. This observation, interpreted using the ketone octant rule, indicated a 3R absolute configuration at the C-3 position. Furthermore, the absolute configuration of another stereogenic center (C-1') was assigned using CD spectroscopy in combination with complexation studies rsc.org.

Other research has utilized CD spectroscopy for the stereochemical assignment of chiral chroman derivatives, such as 2,6,8-trimethyl-2-phenylchroman-5-ol, by comparing experimental spectra with theoretically calculated CD data researchgate.net. Similarly, studies on compounds like 9a** and its enantiomer (-)-9a** showed that they produced identical Cotton effects, confirming their enantiomeric relationship oup.com. The relative stereochemistry of compounds like Compound 2 and Compound 3 has also been assessed by comparing their CD spectra; Compound 3 exhibited an opposite Cotton effect to Compound 2, supporting an S configuration at the C-9 position for Compound 3 researchgate.net. While some studies employed vibrational circular dichroism (VCD) for absolute configuration determination, such as for the lead compound 1a where (-)-1a was assigned the S-configuration and (+)-1a the R-configuration, the underlying principle of differential light absorption by chiral molecules remains central acs.org.

Computational and Theoretical Chemistry of 2 Methylchroman

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) has emerged as a powerful and versatile tool for investigating the electronic structure and reactivity of organic molecules, including 2-methylchroman derivatives. DFT methods allow for the accurate prediction of molecular properties by focusing on the electron density of the system, offering a balance between computational cost and accuracy.

Prediction of Reaction Mechanisms and Transition States

DFT calculations are instrumental in mapping out reaction pathways and identifying transition states, providing critical insights into the mechanisms governing the synthesis of chroman derivatives. Studies have utilized DFT to understand the stereoselectivity and kinetics of reactions leading to compounds like This compound-4-one (B1632800) acs.orguni-koeln.de. For instance, specific DFT functionals, such as MPW1PW91, in conjunction with basis sets like 6-31G(d), have been employed to optimize transition state geometries and perform frequency calculations, confirming their nature acs.org. These theoretical investigations help rationalize experimental observations and guide the optimization of reaction conditions to achieve desired outcomes, including high enantioselectivity in catalytic processes chim.itresearchgate.net. The application of methods like the COSMO model, coupled with DFT calculations, can also refine energy values by accounting for solvent effects rsc.org.

Conformational Analysis and Energy Landscapes of 2-Methylchromans

Understanding the three-dimensional structure and flexibility of this compound derivatives is essential for predicting their properties and interactions. DFT, often in conjunction with molecular mechanics (MM) and molecular dynamics (MD) simulations, is extensively used for conformational analysis acs.orgresearchgate.netresearchgate.net. These approaches allow for the comprehensive sampling of the molecule's conformational space, identifying low-energy conformers and mapping out the associated energy landscapes acs.orgresearchgate.net. For example, studies have employed AMBER force fields and AM1 semiempirical quantum-chemical methods to explore the potential energy surface of chroman derivatives, revealing distinct conformers and their relative stabilities researchgate.net. The analysis of these conformer ensembles is critical for assigning relative configurations and understanding how different spatial arrangements influence molecular behavior acs.org. The this compound scaffold itself has been identified as a key structural element whose conformational properties are of interest in drug design researchgate.netresearchgate.net.

Spectroscopic Property Prediction (e.g., NMR, IR, UV-Vis)

A significant application of DFT in the study of this compound derivatives lies in the prediction of their spectroscopic properties, which aids in structural elucidation and confirmation. DFT-based calculations are routinely used to predict ¹H and ¹³C NMR chemical shifts, providing valuable data for spectral assignment acs.orgcore.ac.ukresearchgate.net. Furthermore, Time-Dependent DFT (TD-DFT) calculations, often employing specific functionals and basis sets like MPW1PW91/6-31G(d,p), are employed to predict Electronic Circular Dichroism (ECD) spectra acs.org. The comparison between experimental and calculated ECD spectra is a powerful method for determining the absolute configuration of chiral molecules, a critical step in understanding their stereochemistry acs.orgresearchgate.net. Predictions of IR and UV-Vis spectra also contribute to the comprehensive characterization of these compounds acs.org.

Table 1: Predicted Spectroscopic Properties and Applications

| Spectroscopic Property | Computational Method(s) Used | Typical Application | Example Citation |

| ¹H NMR Chemical Shifts | DFT | Structural elucidation, confirmation of compound identity | acs.orgcore.ac.ukresearchgate.net |

| ¹³C NMR Chemical Shifts | DFT | Structural elucidation, confirmation of compound identity | acs.orgcore.ac.ukresearchgate.net |

| IR Spectra | DFT | Identification of functional groups | acs.org |

| UV-Vis Spectra | DFT | Electronic transitions, chromophore analysis | acs.org |

| ECD Spectra | TD-DFT | Determination of absolute configuration | acs.orgresearchgate.net |

Molecular Dynamics Simulations for Conformational Sampling and Interactions

Molecular Dynamics (MD) simulations offer a dynamic perspective on molecular behavior, complementing static computational methods. MD allows for the exploration of conformational sampling over time and the investigation of molecular interactions in a more realistic, dynamic environment acs.orgresearchgate.netub.edumdpi.com. These simulations are employed to study the flexibility of molecules, assess the stability of different conformations, and understand how molecules interact with their surroundings, including biological macromolecules researchgate.net. Techniques such as calculating Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), Solvent Accessible Surface Area (SASA), and radius of gyration are used to analyze the stability and dynamics of simulated systems researchgate.net. In the context of ligand-receptor studies, MD simulations are crucial for refining binding poses and understanding the energetic contributions to molecular recognition researchgate.netub.edumdpi.com.

Quantum Chemical Methods for Ground State Energies and Molecular Orbitals

Quantum chemical methods, particularly DFT, are foundational for evaluating the quantum-mechanical ground state of molecular systems. DFT operates on the principle that the ground-state energy and electron density of a multi-electron system are uniquely determined by its electron density, as established by the Hohenberg-Kohn theorems uni-koeln.dedokumen.pub. While specific detailed calculations of ground state energies or molecular orbitals for this compound itself are not extensively detailed in the provided snippets, these methods form the bedrock for many of the aforementioned calculations, including reaction mechanism studies and spectroscopic property predictions uni-koeln.dedokumen.pub. They provide the fundamental electronic structure information upon which further analyses are built.

In Silico Analysis of Ligand-Receptor Interactions (Binding Affinities)

Computational methods, including docking simulations and molecular mechanics/generalized Born surface area (MM/GBSA) calculations, are widely utilized for in silico analysis of ligand-receptor interactions and the prediction of binding affinities researchgate.netresearchgate.netub.edumdpi.comresearchgate.netiiim.res.in. Docking studies predict the preferred binding orientation of a ligand within a receptor's active site, estimating the strength of the interaction, often quantified by binding energies in kcal/mol researchgate.net. For instance, this compound-4-one (HMC) has shown a favorable binding affinity for Monoamine Oxidase B (MAO-B) compared to MAO-A, with specific hydrogen bond interactions identified with key residues like Cys172 researchgate.net. Similarly, studies on dopamine (B1211576) D2 receptor agonists have explored the binding modes of chroman derivatives, identifying interactions such as stacking, salt bridges, and hydrogen bonds that contribute to affinity and selectivity researchgate.netub.edu. Consensus docking approaches can enhance the accuracy of pose prediction mdpi.com.

Table 2: In Silico Binding Affinity Data for this compound Derivatives

| Ligand | Receptor/Target | Binding Affinity (kcal/mol) | Method | Key Interactions Identified | Example Citation |

| 5-hydroxy-2-methylchroman-4-one (HMC) | MAO-B | -7.3 | Docking | Hydrogen bond with Cys172 | researchgate.net |

| 5-hydroxy-2-methylchroman-4-one (HMC) | MAO-A | -6.1 | Docking | No specific interaction mentioned | researchgate.net |

| CMNPD15071 | MTB salicylate (B1505791) synthase | -38.48 | MM/GBSA | Not specified | researchgate.net |

| (R)-(-)-2-(benzylamino)methyl)chroman-7-ol | Dopamine D2 | Not specified | Docking/MD | Stacking, salt bridge, hydrogen bonds | researchgate.net |

| This compound-4-one (HMC) | MAO-B | Not specified | Docking | Hydrogen bond with Cys172 (distance: 3.656 Å) | researchgate.net |

Compound List:

this compound

this compound-4-one (HMC)

Secalonic acid D

Secalonic acid F

Ergosterol peroxide

Variecolin

Variecolactone

Ergosterol

(R)-5-hydroxy-2-methylchroman-4-one

2-ethyl-6-hydroxy-2-methylchroman-4-one

2-butyl-6-hydroxy-2-methylchroman-4-one

2-methyl-7,8,9,10-tetrahydrocyclohepta[b]chromen-11(6H)-one

2-chloro-7,8,9,10-tetrahydrocyclohepta[b]chromen-11(6H)-one

6-hydroxy-7-methoxyspiro[chromane-2,1'-cyclohexan]-4-one

2-(aminomethyl)chromans (2-AMCs)

(R)-(-)-2-(benzylamino)methyl)chroman-7-ol

this compound-2-carboxylic acid derivatives

(R)-6-benzyloxy-2-methylchroman-2-carboxylic acid

(S)-6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid derivative

2-Methyl Chromanmethanols

7-Hydroxy-2-methylchroman-5-carboxylic acid

this compound-2-yl)propionic acid (α-CEHC, γ-CEHC, δ-CEHC)

4-(5-hydroxy-3-methyl-1H-pyrazol-1-yl)benzoic acid (edaravone, EDA)

(R)-5-hydroxy-8-methoxy-2-methylchroman-4-one

CMNPD15071

CMNPD7640

RVE

Theoretical Models for Stereoselectivity in this compound Synthesis

The precise control of stereochemistry during the synthesis of this compound and its derivatives is a significant challenge, particularly in the creation of enantiomerically pure compounds. Theoretical and computational chemistry methods play a crucial role in understanding the factors that govern stereoselectivity and in guiding the rational design of synthetic strategies. These models aim to predict the preferred formation of one enantiomer over another, often by analyzing reaction pathways and transition states.

Quantum Chemical Calculations (e.g., DFT)

Mechanism: Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, widely employed to investigate reaction mechanisms and predict stereochemical outcomes wikipedia.org. By calculating the electronic structure and energies of molecules, DFT can map potential energy surfaces, identify stable intermediates, and, most critically, determine the geometries and relative energies of transition states wikipedia.orgresearchgate.net. The energy difference between competing transition states leading to different stereoisomers directly correlates with the predicted enantiomeric excess (ee) of the product.

Application: In the context of this compound synthesis, DFT calculations can model the interactions between chiral catalysts, substrates, and reagents. For instance, studies on related chroman syntheses have utilized DFT to elucidate how chiral catalysts influence the transition state geometry, thereby dictating the stereochemical outcome researchgate.net. These calculations can reveal the energetic favorability of specific catalyst-substrate orientations, identifying how steric and electronic effects contribute to the observed enantioselectivity researchgate.netnih.gov. The precise arrangement of atoms within the transition state, particularly the orientation of the chiral catalyst relative to the substrate, is key to predicting which face of the molecule will be preferentially attacked nih.gov.

Data Example: A common metric derived from DFT calculations is the energy difference between the transition states leading to the (R) and (S) enantiomers, denoted as ΔΔG‡. A larger ΔΔG‡ generally translates to higher enantioselectivity. For example, a ΔΔG‡ of approximately 1.4 kcal/mol at room temperature (298 K) typically corresponds to an enantiomeric excess (ee) of around 90% nih.govrsc.org.

Conformational Analysis and Transition State Modeling

Mechanism: Many asymmetric synthetic reactions involve flexible molecules or catalysts that can adopt multiple conformations. Accurately predicting stereoselectivity necessitates a thorough exploration of the conformational landscape of the relevant transition states nih.govrsc.org. Relying on a single, intuitively chosen transition state structure can lead to inaccurate predictions if other low-energy conformations play a significant role.

Application: Computational chemists employ various techniques, including molecular dynamics and systematic conformational searches, to identify all relevant low-energy conformers of transition states. The lowest energy transition state pathway is often the dominant one, but a statistical average over several low-lying conformers might be required for precise predictions, especially when energy differences are small rsc.org. For this compound synthesis, this involves analyzing how different spatial arrangements of the reacting molecules and any chiral auxiliaries or catalysts influence the approach and bond formation, thereby controlling the stereochemical output.

Data Example: The identification of a specific transition state conformation that optimally positions a chiral catalyst to block one face of the substrate, thereby favoring attack from the opposite face, is a critical outcome. For example, a model might predict that a particular conformation of a metal-ligand complex, when interacting with a this compound precursor, creates a steric environment that directs the incoming reagent to form the (R)-enantiomer with high fidelity.

Machine Learning (ML) and Quantitative Structure-Selectivity Relationships (QSSR)

Mechanism: Data-driven approaches, such as Machine Learning (ML) and Quantitative Structure-Selectivity Relationships (QSSR), offer powerful complementary methods for predicting enantioselectivity nih.govnih.govchiralpedia.com. These techniques build predictive models by establishing correlations between molecular descriptors (which represent structural, electronic, and steric features of catalysts, substrates, and reaction conditions) and experimentally determined enantioselectivity values nih.govchemrxiv.org.

Application: ML models can be trained on extensive datasets of known asymmetric reactions, enabling them to predict the enantioselectivity of novel reaction combinations without requiring explicit mechanistic calculations for each new scenario nih.govchiralpedia.com. For the synthesis of this compound derivatives, such models could be trained to identify key structural features in catalysts or precursors that lead to high stereoselectivity. Multi-instance learning (MIL) approaches are also valuable, as they can account for the conformational flexibility of catalysts by considering an ensemble of conformers for each molecule chemrxiv.org. These models can accelerate catalyst screening and optimization by prioritizing promising candidates for experimental validation chiralpedia.com.

Data Example: Predictive models can achieve high statistical performance, often quantified by metrics like R² (coefficient of determination) or MAE (Mean Absolute Error). For example, models employing graph neural networks (GNNs) that integrate steric and electronic molecular graph representations have demonstrated high R² values (e.g., > 0.90) for predicting enantioselectivity, indicating a strong ability to capture trends and predict outcomes for new systems nih.gov.

Semi-Empirical Methods and Molecular Mechanics

Mechanism: While high-level quantum chemical methods like DFT provide high accuracy, they can be computationally intensive, especially when exploring a large number of potential reaction pathways or molecular structures. Semi-empirical methods and Molecular Mechanics (MM) offer faster computational alternatives wikipedia.org. Semi-empirical methods use approximations based on experimental data, while MM uses classical physics to model molecular interactions.

Application: These methods are valuable for initial screening, exploring conformational space, or studying systems too large for ab initio calculations. For this compound synthesis, MM or semi-empirical methods could be used to generate initial low-energy conformations of intermediates or transition states, which can then be subjected to more rigorous DFT calculations for refinement. Hybrid QM/MM methods, which combine the accuracy of QM for the reactive center with the efficiency of MM for the surrounding environment, are also employed to balance computational cost and accuracy wikipedia.orgchiralpedia.com.

Data Table: Comparative Performance of Theoretical Models for Enantioselectivity Prediction

| Computational Approach | Primary Methodologies | Strengths | Limitations | Typical Predictive Metric |

| Quantum Chemistry (DFT) | Density Functional Theory (DFT) | High accuracy in calculating transition state energies and geometries; provides detailed mechanistic insights. | Computationally intensive, requiring significant processing time and resources, especially for complex systems or large conformational searches. | ΔΔG‡ (kcal/mol): Energy difference between competing transition states. A ΔΔG‡ of ~1.4 kcal/mol predicts ~90% ee at 298 K. |

| Machine Learning (ML) / QSSR | Regression algorithms, Neural Networks, Graph Networks, Multi-Instance Learning (MIL) | Rapid screening of catalysts and conditions; ability to predict outcomes for novel systems; identifies key structure-activity relationships. | Requires large, high-quality training datasets; interpretability can be challenging; performance depends heavily on descriptor selection. | R² (0-1): Coefficient of determination indicating goodness of fit; MAE (kcal/mol): Mean Absolute Error in predicting energy differences. High R² (>0.90) indicates strong predictive power nih.gov. |

| Conformational Analysis | Molecular Dynamics, Monte Carlo simulations, systematic conformational searching | Essential for identifying all relevant low-energy conformations of transition states and intermediates that influence selectivity. | Can be computationally demanding to thoroughly explore the entire conformational space, especially for flexible molecules. | Identification of key transition state conformers and their relative populations. |

| QM/MM Hybrid Methods | Quantum Mechanics for reactive site, Molecular Mechanics for the environment | Balances computational accuracy for the critical reaction center with computational efficiency for the surrounding molecular framework. | Requires careful parameterization and setup; accuracy depends on the quality of both QM and MM components. | ΔΔG‡ (kcal/mol) or predicted ee, similar to DFT, but potentially with reduced computational cost for larger systems. |

| Semi-Empirical Methods & Molecular Mechanics (MM) | PM6, AM1, MMFF, CHARMM, etc. | Computationally fast, suitable for initial screening, exploring large chemical spaces, and generating starting geometries. | Lower accuracy compared to DFT; may not capture subtle electronic effects crucial for precise stereoselectivity prediction. | Relative energies of conformers or preliminary transition state energies. |

Compound List

this compound

2-Methylchromanmethanols

β-Tocotrienols

γ-Tocotrienols

δ-Tocotrienols

α-Tocopherol

α-Tocotrienol

Daedalin A

Englitazone

(2R,3E,7E)-α-tocotrienol

(2R,4′R,8′R)-α-tocopherol

(2R,8′S,3′E,11′E)-δ-Tocodienol

2-alkenylphenols

enamides

2-acyl chromans

γ-(2-hydroxyphenyl)ketones

this compound-2,4-diols

2-methylchromanone

3-(p-tolylsulphinyl)chromone

this compound-4-ones

Mechanistic Investigations of 2 Methylchroman in Biological Systems Molecular Level

Exploration of Molecular Interactions with Biomolecules

The efficacy of 2-methylchroman derivatives in biological systems is intrinsically linked to their ability to engage in specific molecular interactions with target biomolecules, such as proteins, enzymes, and receptors. These interactions are governed by a combination of forces, including hydrogen bonding, hydrophobic interactions, van der Waals forces, and π-π stacking.

Hydrogen Bonding: The presence of polar groups, such as hydroxyl or amine functionalities within chroman derivatives, can facilitate hydrogen bond formation with amino acid residues in the active sites of proteins. For instance, the hydroxyl group in 5-hydroxy-2-methyl-chroman-4-one (HMC) is crucial for its interaction with the MAO-B enzyme researchgate.net.

Hydrophobic Interactions: The aromatic ring and alkyl substituents on the chroman core contribute to hydrophobic interactions, which are vital for binding to non-polar pockets within biomolecules. These interactions can enhance binding affinity and specificity cambridgemedchemconsulting.combiolinscientific.com.

Molecular Docking and Dynamics: Computational techniques like molecular docking and molecular dynamics (MD) simulations are instrumental in elucidating these interactions at an atomic level. These methods predict binding modes, assess binding affinities, and provide insights into the stability and conformational changes of molecular complexes, thereby guiding the design of more potent and selective derivatives researchgate.netnih.govmdpi.commdpi.com.

Enzyme Inhibition Mechanisms by this compound Derivatives

This compound derivatives have demonstrated significant potential as enzyme inhibitors, with notable examples including their activity against Monoamine Oxidase B (MAO-B) and investigations into their role in modulating immune checkpoints like PD-1/PD-L1.

Monoamine Oxidase B (MAO-B) Inhibition: Several studies have identified this compound derivatives, particularly 5-hydroxy-2-methyl-chroman-4-one (HMC), as potent and selective inhibitors of MAO-B, an enzyme implicated in neurodegenerative diseases like Parkinson's and Alzheimer's researchgate.netresearchgate.netnih.gov. HMC acts as a reversible competitive inhibitor of MAO-B. Molecular docking studies have revealed that HMC forms a critical hydrogen bond with the Cys172 residue in the active site of MAO-B, which is essential for its inhibitory activity researchgate.net.

| Enzyme Target | Inhibitor | IC50 Value | Ki Value | Mechanism of Inhibition | Key Molecular Interaction | References |

| MAO-B | 5-hydroxy-2-methyl-chroman-4-one (HMC) | 3.23 µM | 0.896 µM | Reversible Competitive | Hydrogen bond with Cys172; hydrophobic interactions | researchgate.netnih.gov |

| MAO-A | 5-hydroxy-2-methyl-chroman-4-one (HMC) | 13.97 µM | N/A | Reversible Competitive | Weaker interaction compared to MAO-B | researchgate.netnih.gov |

Programmed Death-1 (PD-1)/Programmed Death-Ligand 1 (PD-L1) Inhibition: While the chroman scaffold is recognized for its diverse biological activities, specific literature directly linking this compound derivatives to the inhibition of the PD-1/PD-L1 axis in cancer immunotherapy is not prominently featured in the reviewed sources. The PD-1/PD-L1 pathway is a critical immune checkpoint that cancer cells exploit to evade immune surveillance. Inhibitors, typically monoclonal antibodies, block the interaction between PD-1 on T cells and PD-L1 on tumor cells, thereby reactivating anti-tumor immune responses nih.govscielo.org.mxresearchgate.netwikipedia.org. Further research may be needed to explore the potential of novel chroman-based small molecules in modulating this pathway.

Cellular Pathway Modulation Studies

Chromans and their derivatives can influence various cellular pathways, including those involved in cell death, proliferation, and signaling.

Apoptosis Induction Pathways: Apoptosis, or programmed cell death, is a tightly regulated process crucial for development and tissue homeostasis, and its dysregulation is linked to diseases like cancer and neurodegeneration nih.govactaorthop.orgjournalofoncology.org. Apoptosis can be triggered via intrinsic (mitochondrial) or extrinsic (death receptor) pathways, involving complex cascades of protein activation, such as caspases and Bcl-2 family members actaorthop.orgnih.govnih.gov. While direct evidence of this compound specifically inducing apoptosis is limited in the provided literature, the general chroman scaffold is present in compounds that modulate cellular processes. For instance, chroman-4-one derivatives have shown antiproliferative effects on cancer cells gu.se. Furthermore, the chroman ring is a core component of tocopherols (B72186) (Vitamin E), which exhibit antioxidant activities that can indirectly influence cell survival and death pathways by mitigating oxidative stress wikipedia.orgnih.gov. Methylchroman-2-carboxylic acid has also been mentioned in relation to signaling pathways, suggesting a broader role for chroman structures in cellular regulation researchgate.net.

Structure-Activity Relationship (SAR) Studies at the Molecular Recognition Level

Structure-Activity Relationship (SAR) studies are pivotal in understanding how specific structural modifications of a molecule influence its biological activity, guiding the optimization of lead compounds. For this compound derivatives and related chroman scaffolds, SAR investigations have revealed key features that dictate their interaction with biological targets.

| Scaffold Type | Target/Activity | Key Structural Feature | Effect on Activity | References |

| Chroman-4-one/Chromone (B188151) | SIRT2 Inhibition | Alkyl chain at 2-position; larger electron-withdrawing groups at 6/8-positions; intact carbonyl group | Crucial for high potency and selectivity. | acs.org |

| Chroman-Schiff Base | Anti-tubercular Activity | R-isomer derivatives (e.g., SM-5A, SM-6A) | Superior binding affinities (-10.6 kcal/mol) to target protein InhA. | nih.gov |

| Thiochromane | Anti-cancer/Anti-proliferative Activity | Electron-withdrawing substituents (e.g., nitro, fluoro, trifluoromethyl) at specific positions | Enhance anti-proliferative activity by modulating electron density and molecular interactions. | rsc.org |

| 5-Methylchroman-4-amine | Kinase Inhibition (e.g., EGFR, VEGFR2) | Halogenation at position 7 | Enhances potency by 3–5-fold. | vulcanchem.com |

| 2H-Chromene | P2Y6 Receptor Antagonism | 6-alkynyl analogues; trialkylsilyl-ethynyl, t-butyl prop-2-yn-1-ylcarbamate, p-carboxyphenyl-ethynyl at position 6 | Increased affinity (IC50 ~1 µM); flexibility of substitution at position 6. | nih.gov |

These studies underscore that modifications to the chroman ring, including the nature and position of substituents, significantly impact binding affinity, enzyme inhibition, and cellular responses, providing a rational basis for drug design.

Role of this compound Scaffolds in Mimicking Natural Product Activity

The chroman ring system is a fundamental structural element of tocopherols (Vitamin E) wikipedia.orgdrugbank.com. Tocopherols are well-known for their potent antioxidant properties, primarily acting as radical scavengers by donating a hydrogen atom from their phenolic hydroxyl group to neutralize free radicals, thereby protecting cell membranes from oxidative damage wikipedia.orgnih.govdrugbank.com. The chroman ring, with its phenolic hydroxyl group and hydrophobic side chain, is essential for this activity.

Synthetic derivatives incorporating the chroman scaffold can be designed to mimic or enhance these natural product activities. By altering substituents on the chroman ring or the side chain, researchers can modulate antioxidant capacity, membrane incorporation, and interaction with specific biological targets. For example, γ-tocopherol, a form of Vitamin E, also features a chroman ring and exhibits distinct antioxidant activities, including trapping reactive oxygen and nitrogen species researchgate.net. The study of tocopherol analogs, such as 6-hydroxymethyl α-tocopherol (6-HMTC), has further revealed that the chroman structure can mediate biological activities independent of direct antioxidant effects, such as modulating gene expression escholarship.org. This highlights the versatility of the chroman scaffold in developing compounds that emulate or improve upon the functions of natural bioactive molecules.

Derivatization Strategies and Academic Exploration of 2 Methylchroman As a Scaffold

Synthesis of Libraries of Substituted 2-Methylchromans